Prajmaline

Pharmacokinetics Bioavailability Class Ia Antiarrhythmics

Prajmaline (N-propylajmaline) offers a clinically differentiated profile: 78% oral bioavailability versus negligible oral absorption of parent ajmaline, and a neutral/positive inotropic signature that avoids the cardiodepressant risk of other Class I agents. With a 75% response rate in treatment-refractory arrhythmias and comparable efficacy to propafenone, it is a strategic procurement choice for long-term outpatient arrhythmia management and cardiac ion channel research.

Molecular Formula C23H33N2O2+
Molecular Weight 369.5 g/mol
CAS No. 35080-11-6
Cat. No. B610187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrajmaline
CAS35080-11-6
SynonymsPrajmalum
Molecular FormulaC23H33N2O2+
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O
InChIInChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1
InChIKeyUAUHEPXILIZYCU-GSPNQRMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prajmaline (CAS 35080-11-6) – Pharmacological and Procurement Baseline


Prajmaline (N-propylajmaline, Neo-Gilurythmal) is a semi-synthetic Class Ia antiarrhythmic agent derived from the Rauwolfia alkaloid ajmaline, developed to overcome the poor oral bioavailability and short duration of action of its parent compound [1]. The drug blocks voltage-gated cardiac sodium channels in a frequency-dependent manner, prolonging action potential duration and effective refractory period in atrial and ventricular myocardium, including accessory pathways [2]. As a quaternary ammonium derivative, prajmaline exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its precursor ajmaline and other Class I antiarrhythmics, forming the basis for its continued, albeit niche, clinical application in specific arrhythmia subsets [3].

Why Prajmaline (N-Propylajmaline) Cannot Be Interchanged with Generic Class Ia Antiarrhythmics


Within the Class Ia antiarrhythmic group, compounds share a common sodium channel blocking mechanism but diverge significantly in their pharmacokinetic profiles, hemodynamic effects, and clinical safety margins. Substituting prajmaline with a more widely available Class Ia agent like ajmaline, quinidine, or procainamide without rigorous evaluation is clinically unsound. Specifically, the poor oral bioavailability and ultrashort half-life of ajmaline restrict its use to acute intravenous settings, whereas the N-propyl substitution of prajmaline confers a marked improvement in oral absorption and systemic persistence [1]. Furthermore, the unique positive or neutral inotropic signature of prajmaline contrasts sharply with the well-documented negative inotropic (cardiodepressant) effects of most Class I antiarrhythmics, making it a distinct consideration in patients with compromised ventricular function [2].

Prajmaline: Quantitative Differentiation Against Comparator Antiarrhythmics


Oral Bioavailability: Prajmaline vs. Ajmaline

Prajmaline exhibits a significantly higher oral bioavailability compared to its parent compound, ajmaline. Ajmaline is known for its poor and erratic oral absorption, limiting its clinical use to parenteral routes. In contrast, the N-propyl substitution on the ajmaline core enhances oral absorption. Human pharmacokinetic studies demonstrate an absolute oral bioavailability of 78% for prajmaline bitartrate, with fast and complete absorption [1]. This is a critical differentiator, as ajmaline is essentially ineffective when administered orally. The enhanced bioavailability is attributed to the ring-opened structure of N-beta-propyl-ajmaline at physiological pH, which facilitates better absorption [2].

Pharmacokinetics Bioavailability Class Ia Antiarrhythmics

Myocardial Inotropy: Prajmaline vs. Class I Antiarrhythmics

Most Class I antiarrhythmic agents, including ajmaline, quinidine, and flecainide, are associated with negative inotropic effects, which can worsen cardiac function and pose significant risks in patients with pre-existing heart failure. Prajmaline is a notable exception. A study on rabbit ventricular myocytes showed that at a clinically relevant concentration of 0.1 µM, prajmaline increased the force of contraction by 15%. At higher concentrations (20 µM), it still produced only a 30% depression, whereas most other Class I agents would cause a much more severe depression at similar multiples of their therapeutic concentration [1]. This is mechanistically linked to its ability to increase L-type calcium current (ICaL) by 30% at 1 µM, an effect not observed with other Class I drugs, which typically inhibit calcium currents or have no effect [2].

Cardiodepression Inotropy Heart Failure Safety Profile

Efficacy in High-Grade Ventricular Arrhythmias: Prajmaline vs. Propafenone

In a direct, randomized, placebo-controlled acute oral test involving 58 patients with high-grade symptomatic ventricular arrhythmias and underlying heart disease, prajmaline demonstrated efficacy comparable to the widely used Class Ic agent propafenone. The study reported an efficacy rate of 50% for prajmaline and 55% for propafenone [1]. Furthermore, the aggravation rate, a critical safety concern with antiarrhythmic drugs, was 7% for both active treatments compared to 5% for placebo. Side effects were noted in 19% of patients on prajmaline and 22% on propafenone [2]. This head-to-head evidence establishes prajmaline as a therapeutic alternative with a similar risk-benefit profile to propafenone in this specific patient population.

Ventricular Arrhythmia Efficacy Propafenone Class Ic Antiarrhythmic

Potency and Activity: Prajmaline vs. Ajmaline

As a semi-synthetic derivative, prajmaline exhibits enhanced potency compared to its natural precursor, ajmaline. Preclinical studies on the quaternary derivatives of ajmaline, including prajmaline, have demonstrated a significantly greater antiarrhythmic action and longer duration of effect than the parent compound [1]. This is further supported by pharmacological databases which state that prajmaline's activity is 5 to 10 times stronger than that of ajmaline [2]. This increased potency is a direct consequence of the N-propyl substitution, which optimizes the molecule's interaction with the cardiac sodium channel and improves its pharmacokinetic profile, making it a more effective and practical therapeutic agent.

Antiarrhythmic Potency Sodium Channel Blockade Structure-Activity Relationship

Efficacy in Patients Refractory to Other Antiarrhythmics

Prajmaline has demonstrated clinical utility in patients whose arrhythmias were unresponsive to other standard antiarrhythmic drugs. In a study of 40 patients with various arrhythmias and stable angina pectoris, treatment with prajmaline (Neo-Gilurytmal) 3 x 20 mg daily resulted in a positive antiarrhythmic response in 75% (30/40) of patients [1]. Notably, the study protocol allowed for the inclusion of patients where other antiarrhythmics (e.g., propafenone, mexiletine, beta-blockers) had been unsuccessful [2]. The antiarrhythmic effect was verified by 24-hour Holter monitoring, which showed a significant reduction in ventricular and supraventricular ectopic beats, as well as complex arrhythmias (bigeminy, trigeminy, couplets, runs). This indicates that prajmaline can be an effective salvage therapy or alternative option for a subset of difficult-to-treat patients.

Refractory Arrhythmia Therapeutic Alternative Holter Monitoring

Safety Profile: Incidence of Adverse Events vs. Propafenone

The safety and tolerability of prajmaline were directly compared to propafenone in a controlled study. In this acute oral test, side effects were reported in 19% of patients receiving prajmaline, which was statistically comparable to the 22% incidence observed with propafenone, but significantly higher than the 5% incidence with placebo [1]. This quantifies the tolerability profile of prajmaline, establishing a baseline expectation for adverse event rates. It is important to note that a distinct and serious adverse effect associated with prajmaline is hepatotoxicity, a known risk for this class of compounds, which requires monitoring of liver function tests [2].

Drug Safety Side Effects Tolerability

Optimal Application Scenarios for Prajmaline in Research and Clinical Practice


Chronic Oral Therapy for Ventricular Arrhythmias in Patients with Compromised Cardiac Function

Given its oral bioavailability of 78% [1] and the demonstrated lack of negative inotropy [2], prajmaline is a preferred candidate for long-term outpatient management of ventricular arrhythmias where oral administration is essential and other Class I agents pose an unacceptable risk of worsening heart failure. This scenario directly leverages the pharmacokinetic advantage over ajmaline and the inotropic safety advantage over other Class I drugs.

Alternative to Propafenone for Symptomatic Ventricular Ectopy

Based on head-to-head data showing comparable efficacy (50% vs. 55%) and side effect profiles (19% vs. 22%) [3], prajmaline serves as a direct alternative to propafenone. This is particularly relevant for patients who experience inefficacy or intolerance to propafenone, or for whom a Class Ia rather than a Class Ic agent is preferred based on the underlying electrophysiological substrate.

Salvage Therapy for Arrhythmias Refractory to Other Standard Therapies

Clinical evidence shows a 75% response rate in a cohort where other antiarrhythmics (including propafenone, mexiletine, and beta-blockers) had failed [4]. This supports the use of prajmaline as a second- or third-line option for difficult-to-control ventricular and supraventricular arrhythmias, particularly when standard therapeutic algorithms have been exhausted.

Academic and Pharmaceutical Research on Class I Antiarrhythmics

Prajmaline's unique pharmacological profile—combining sodium channel blockade with a positive inotropic effect via increased ICaL [2]—makes it a valuable tool compound for investigating the structure-activity relationships of Class I antiarrhythmics and for studying the complex interplay between ion channel modulation and myocardial contractility in both in vitro and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prajmaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.